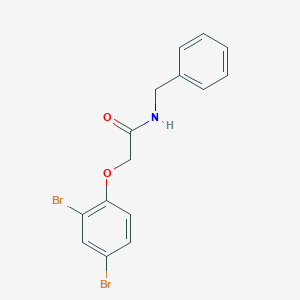

N-benzyl-2-(2,4-dibromophenoxy)acetamide

Description

Properties

Molecular Formula |

C15H13Br2NO2 |

|---|---|

Molecular Weight |

399.08g/mol |

IUPAC Name |

N-benzyl-2-(2,4-dibromophenoxy)acetamide |

InChI |

InChI=1S/C15H13Br2NO2/c16-12-6-7-14(13(17)8-12)20-10-15(19)18-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19) |

InChI Key |

KBIUORDDYWYOKH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)Br)Br |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on the Phenoxy Ring

The substitution pattern on the phenoxy ring significantly influences molecular interactions and biological activity. Key analogs include:

Key Observations :

- Halogen Substitution : Bromine (Br) and chlorine (Cl) substituents enhance molecular weight and influence intermolecular interactions (e.g., halogen bonding). The dibromo substitution in the target compound may increase lipophilicity compared to chloro analogs.

- Hydrogen Bonding: Analogs like N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide form chains via N–H···O hydrogen bonds, critical for crystal packing .

Tetrahydroisoquinoline Derivatives

Several N-benzyl-2-substituted acetamides are part of tetrahydroisoquinoline scaffolds, which exhibit biological activity as orexin receptor antagonists:

Key Observations :

- Synthetic Yields: Yields vary significantly (7–76%) depending on substituent bulkiness and electronic effects. The dibromophenoxy group in the target compound may require optimized conditions for efficient synthesis.

Auxin Agonists and Herbicide Analogs

Phenoxyacetamide derivatives are also explored as synthetic auxins (plant growth regulators):

Key Observations :

- Agricultural vs. Pharmaceutical Use: The target compound’s dibromophenoxy group may confer herbicidal activity akin to 2,4-D but with altered selectivity due to bromine’s larger atomic radius.

Challenges :

Analytical Methods

- X-ray Crystallography: Critical for confirming hydrogen-bonded networks in analogs like N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide .

- NMR and Mass Spectrometry : Used extensively to verify purity and substituent effects .

Preparation Methods

Solvent Selection

Polar aprotic solvents (acetonitrile, DMF) are optimal for SNAr due to their ability to dissolve both phenolic and acetamide reactants. In contrast, nonpolar solvents like toluene result in incomplete reactions (<50% yield).

Stoichiometry and Equivalents

A 10% excess of N-benzyl-2-chloroacetamide (1.1 eq relative to phenol) ensures complete consumption of the phenol, minimizing residual starting material.

Purification Techniques

Column chromatography using ethyl acetate/hexane (3:7) effectively separates the product from unreacted starting materials and byproducts. Recrystallization from ethanol is viable for large-scale batches but may slightly reduce yields (5–7% loss).

Mechanistic Insights and Side Reactions

The SNAr mechanism proceeds through a Meisenheimer complex, where the phenoxide ion attacks the electron-deficient carbon adjacent to the chlorine atom (Figure 2). Competing side reactions include:

-

Hydrolysis of chloroacetamide: Mitigated by avoiding aqueous conditions and strong bases.

-

Di-alkylation: Controlled by using a moderate excess of phenol (1.2 eq).

Industrial-Scale Production Considerations

For kilogram-scale synthesis, continuous flow reactors offer advantages over batch processes, including better temperature control and reduced reaction times. A patent describing the production of imidazo[1,2-a]pyridine acetamides highlights the use of automated reactors with in-line purification, achieving >90% purity without chromatography . Adapting this to this compound would involve pumping reactants through a heated reactor column packed with K2CO3, followed by liquid-liquid extraction.

Q & A

Basic: What synthetic routes are recommended for synthesizing N-benzyl-2-(2,4-dibromophenoxy)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Etherification : React 2,4-dibromophenol with ethyl bromoacetate under alkaline conditions (e.g., K₂CO₃ in acetone) to form the phenoxyacetate intermediate.

Amidation : Treat the intermediate with benzylamine in the presence of a coupling agent (e.g., HATU or DCC) to yield the acetamide product.

Optimization Tips :

- Temperature Control : Maintain 60–80°C during etherification to balance reactivity and side-product formation.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for amidation to enhance solubility and reaction efficiency.

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol for high purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.6 ppm for benzyl, δ 6.8–7.1 ppm for dibromophenoxy).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.

- X-ray Crystallography :

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound?

Methodological Answer:

Core Modifications :

- Vary the phenoxy substituents (e.g., replace Br with Cl or CF₃) to assess halogen effects on kinase inhibition.

- Replace the benzyl group with substituted aryl/heteroaryl groups to probe steric and electronic influences.

Biological Assays :

- Test against Src kinase (IC₅₀ assays) and cancer cell lines (MTT viability assays), comparing to reference compounds like KX2-391 .

Data Analysis :

- Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity predictions .

Advanced: How can researchers resolve contradictions in reported biological activity data for brominated acetamide derivatives?

Methodological Answer:

- Source Validation : Cross-check assay protocols (e.g., ATP concentrations in kinase assays, cell line authenticity).

- Structural Confirmation : Ensure compound purity (HPLC >98%) and correct stereochemistry (via X-ray or NOESY).

- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends (e.g., Br substitution at 2,4-positions enhances cytotoxicity in leukemia models) .

Advanced: What strategies are effective for analyzing intermolecular interactions using crystallographic data?

Methodological Answer:

- Hydrogen Bonding : Identify N–H⋯O interactions (e.g., amide NH to phenoxy O, distance ~2.8–3.0 Å) using Mercury software.

- π-Stacking : Measure centroid distances (<4.0 Å) between aromatic rings to assess stabilization effects.

- Thermal Ellipsoids : Analyze anisotropic displacement parameters to confirm rigid vs. flexible regions in the crystal lattice .

Advanced: How should researchers approach challenges in studying under-characterized compounds like this compound?

Methodological Answer:

- Literature Mining : Focus on structurally analogous compounds (e.g., dichloro derivatives) to infer reactivity and bioactivity .

- High-Throughput Screening : Utilize fragment-based libraries to identify potential biological targets.

- Collaborative Validation : Share synthetic intermediates and spectral data via platforms like PubChem to build consensus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.